molecular formula C18H14O8 B8580670 Di-benzoyl-d-tartaric acid

Di-benzoyl-d-tartaric acid

Katalognummer: B8580670
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: OCQAXYHNMWVLRH-QZTJIDSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-benzoyl-d-tartaric acid (DBDTA), chemically known as (+)-2,3-dibenzoyl-D-tartaric acid (CAS 17026-42-5), is a chiral derivative of tartaric acid with two benzoyl groups esterified at the 2,3-hydroxyl positions. Its molecular formula is C₁₈H₁₄O₈, with a molecular weight of 358.31 g/mol and a melting point of 154–156°C . DBDTA is widely utilized in enantiomer separation due to its high enantioselectivity, particularly in pharmaceutical synthesis and agrochemical industries. For example, it serves as a resolving agent for racemic mixtures, such as in the production of (1RS,4SR)-2-azabicyclo[2.2.1]hept-5-en-3-one . Its optical rotation is +116° (c = 9 in ethanol), reflecting its strong chiral discrimination capabilities .

Wissenschaftliche Forschungsanwendungen

Chiral Resolution

Di-benzoyl-D-tartaric acid is primarily recognized for its utility in the chiral resolution of racemic mixtures. It forms diastereomeric salts with amino acids and other chiral compounds, allowing for the separation of enantiomers based on their differing solubilities. This characteristic is crucial in the synthesis of optically pure compounds, which are essential in the pharmaceutical industry.

  • Reagent for Chiral Salts : It is used to prepare chiral salts that facilitate the resolution of amino compounds, enhancing the efficiency of synthesizing specific enantiomers .
  • Optical Resolution : The compound aids in the optical resolution of racemic alcohols through supramolecular interactions, forming stable complexes that can be separated based on their physical properties .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key raw material and a chiral separation agent:

  • Racemization Agent : It acts as a racemization agent for amines, allowing for the conversion of one enantiomer into another under controlled conditions. This property is particularly useful in drug development where specific enantiomers exhibit different biological activities .
  • Intermediate in Drug Synthesis : The compound is employed as an intermediate in synthesizing various pharmaceuticals, including anthelmintics like Levamisole hydrochloride. Its stability and cost-effectiveness make it a favorable choice in industrial applications .

Analytical Chemistry

In analytical chemistry, this compound plays a vital role:

  • Chromatography : It is utilized in liquid chromatography for separating and analyzing chiral compounds. The ability to form diastereomeric pairs enhances the resolution during chromatographic processes .
  • Synthesis Methodology : Recent advancements have introduced efficient synthetic methods for producing this compound with high yields and purity. These methods often involve reacting D-tartaric acid with benzoyl chloride using various catalysts and solvents to enhance process efficiency .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

  • Resolution of Amino Acids : A study demonstrated that using this compound significantly improved the yield and purity of resolved amino acids compared to traditional methods. The formation of stable diastereomeric salts allowed for easier separation through recrystallization techniques.
  • Pharmaceutical Synthesis : Research indicated that incorporating this compound into synthetic pathways for drugs like Levamisole enhanced overall yield while minimizing by-products. The method showcased its industrial viability due to lower raw material costs and simpler operational procedures .
  • Chiral Separation Techniques : A comprehensive analysis showed that this compound could effectively resolve a variety of racemic alcohols through hydrogen bonding interactions, leading to high selectivity in separation processes .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

DBTA undergoes hydrolysis under acidic or basic conditions, cleaving its ester bonds to regenerate tartaric acid and benzoic acid derivatives.

Reaction Conditions and Products

ConditionReagentsMajor ProductsYieldReference
Acidic hydrolysisHCl (aq.), refluxD-tartaric acid + benzoic acid~85%
Basic hydrolysisNaOH (aq.), 60°CSodium tartrate + sodium benzoate>90%
Industrial hydrolysisH₂O, toluene, refluxD-tartaric acid (high purity)95.3%

Mechanistic Insights

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Industrial methods use toluene to facilitate azeotropic removal of water, enhancing reaction efficiency .

Reactions with Amines

DBTA reacts with primary amines to form diastereomeric salts and tartrimides, critical for chiral resolution.

Key Findings

  • Chiral Salt Formation : DBTA forms salts with racemic amines (e.g., benzylamine), enabling separation via crystallization. Enantiomeric excess (ee) >99% is achievable .

  • Unexpected Hydrolysis : Reactions with amines under reflux in aromatic solvents (e.g., xylene) yield monoacyl tartrimides via hydrolysis of one benzoyl group :

    DBTA+R-NH2Monobenzoyl-N-R-tartrimide+Benzoic acid\text{DBTA} + \text{R-NH}_2 \rightarrow \text{Monobenzoyl-N-R-tartrimide} + \text{Benzoic acid}

    Yield : 38–42% (toluene/xylene, 8–12 h) .

Table 1: Reaction with Benzylamine

ProductConditionsYieldPurity
Monobenzoyl-N-benzyltartrimideXylene, 140°C, 12 h42%99.05%
Dibenzoyl-N-benzyltartrimideExtended reflux (24 h)<5%

Esterification and Anhydride Formation

DBTA is synthesized via esterification of D-tartaric acid with benzoyl chloride.

Synthetic Routes

  • Lab-Scale Synthesis

    • Reagents : D-tartaric acid, benzoyl chloride, pyridine.

    • Conditions : 25°C, 4 h stirring.

    • Yield : ~40% .

  • Industrial Optimization

    • Catalyst : CuSO₄ or FeCl₃ (1–3 wt%) .

    • Solvent : Toluene (mass ratio 1:8–1:10 vs. tartaric acid) .

    • Yield : 95.3–95.5% (purity >99%) .

Anhydride Intermediate

  • Benzoyl chloride reacts with tartaric acid to form dibenzoyl tartaric anhydride, which is hydrolyzed to DBTA :

    Tartaric acid+2Benzoyl chlorideAnhydrideH2ODBTA\text{Tartaric acid} + 2 \text{Benzoyl chloride} \rightarrow \text{Anhydride} \xrightarrow{\text{H}_2\text{O}} \text{DBTA}

Reduction and Substitution Reactions

Limited studies suggest DBTA can undergo reduction and nucleophilic substitution.

Reduction

  • Reagents : LiAlH₄ or NaBH₄.

  • Products : Corresponding diol derivatives (theoretical yield ~70%, unverified experimentally).

Nucleophilic Substitution

  • Nucleophiles : Amines, alcohols.

  • Products : Substituted tartaric acid derivatives (e.g., amides) .

Thermal Stability and Decomposition

DBTA decomposes at elevated temperatures:

  • Melting Point : 87–91°C (monohydrate) .

  • Decomposition : Above 150°C, yielding benzoic acid and charred residues .

Q & A

Basic Research Questions

Q. How is Di-Benzoyl-D-Tartaric Acid synthesized, and what experimental conditions optimize yield?

this compound is typically synthesized via a two-step acylation of D-tartaric acid using benzoyl chloride. Key steps include:

  • Step 1 : Dissolve D-tartaric acid in anhydrous 1,2-dimethoxyethane under reflux.
  • Step 2 : Add benzoyl chloride dropwise with a catalytic base (e.g., pyridine) to promote esterification.
  • Step 3 : Purify the product via recrystallization from ethanol to achieve >98% purity . Yield optimization requires strict control of reaction time (4–6 hours) and stoichiometric excess of benzoyl chloride (2.2–2.5 equivalents).

Q. What spectroscopic methods are critical for characterizing this compound?

  • IR Spectroscopy : Confirm esterification by identifying C=O stretching vibrations at ~1720 cm⁻¹ and hydroxyl group absence (indicating complete benzoylation) .
  • Optical Rotation : Measure specific rotation ([α]D) in ethanol (e.g., +116° at 20°C) to verify enantiomeric purity .
  • Melting Point : Validate purity using the reported melting point range (154–156°C) .

Q. How does this compound resolve racemic mixtures in chiral separations?

The compound forms diastereomeric salts with racemic bases due to its (2S,3S) configuration. For example:

  • Dissolve the racemate and this compound in a polar solvent (e.g., methanol).
  • Preferential crystallization of one diastereomer occurs, driven by differences in solubility.
  • Isolate the resolved enantiomer via filtration and acid-base extraction .

Advanced Research Questions

Q. How do steric and electronic effects influence the resolving power of this compound compared to its derivatives (e.g., Di-p-Toluoyl-D-Tartaric Acid)?

  • Steric Effects : The benzoyl group’s bulkiness enhances selectivity for bulky amines (e.g., tertiary amines) by restricting non-specific interactions.
  • Electronic Effects : Electron-withdrawing groups (e.g., p-toluoyl) increase acidity of the hydroxyl groups, improving salt formation kinetics. Comparative studies show Di-p-Toluoyl-D-Tartaric Acid resolves aromatic amines 15–20% more efficiently due to enhanced π-π interactions .

Q. What strategies address discrepancies between optical rotation data and X-ray crystallography results in enantiopurity assessments?

  • Cross-Validation : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (ee).
  • Crystallographic Refinement : Re-analyze X-ray data with higher resolution (≤1.0 Å) to detect minor impurities or lattice defects .
  • Thermogravimetric Analysis (TGA) : Rule out hydrate formation, which can skew optical rotation measurements .

Q. How can reaction conditions be modified to minimize racemization during this compound synthesis?

  • Low-Temperature Acylation : Perform benzoylation at 0–5°C to reduce thermal epimerization.
  • Inert Atmosphere : Use nitrogen or argon to prevent oxidation of tartaric acid intermediates.
  • Acid Scavengers : Add molecular sieves or triethylamine to neutralize HCl byproducts, maintaining a neutral pH .

Q. What computational methods predict the solubility of this compound salts in organic solvents?

  • COSMO-RS : Simulate solvent-solute interactions using quantum chemical descriptors (e.g., sigma profiles) to predict solubility trends.
  • Hansen Solubility Parameters (HSP) : Correlate experimental solubility data with dispersion (δD), polarity (δP), and hydrogen bonding (δH) parameters for solvent selection .

Q. Methodological Notes

  • Data Interpretation : Contradictions in melting points (e.g., 154–156°C vs. 88–89°C for monohydrate forms) arise from hydration state differences; always report solvent and drying conditions .
  • Safety Protocols : Handle benzoyl chloride in a fume hood due to its lachrymatory effects, and neutralize waste with sodium bicarbonate before disposal .

Vergleich Mit ähnlichen Verbindungen

The following table compares DBDTA with structurally analogous tartaric acid derivatives, focusing on physicochemical properties and applications:

Compound Di-Benzoyl-D-Tartaric Acid (DBDTA) Di-p-Toluoyl-D-Tartaric Acid Dipivaloyl-D-Tartaric Acid Monobenzoyltartaric Anhydride
Molecular Formula C₁₈H₁₄O₈ C₂₀H₁₈O₈ C₁₄H₂₂O₈ C₁₁H₈O₇
Molecular Weight (g/mol) 358.31 386.36 318.32 252.18
Melting Point (°C) 154–156 150–155 120–125 Not reported
Optical Rotation +116° (ethanol) +120° (methanol) +105° (methanol) Not reported
Solubility Soluble in methanol, acetone; slightly in water Soluble in polar aprotic solvents Soluble in THF, dichloromethane Soluble in 1,2-dimethoxyethane
Key Applications Chiral resolution of amines, pharmaceuticals Resolution of chiral acids via NMR-based methods Intermediate in organic synthesis Precursor for monoacylated tartaric acids

Structural and Functional Differences

  • Substituent Effects: DBDTA’s benzoyl groups provide moderate steric bulk and π-π interactions, enhancing enantioselective recognition in racemic mixtures . Di-p-toluoyl-D-tartaric acid (p-tolyl substituents) exhibits higher hydrophobicity and thermal stability (mp ~150–155°C), making it suitable for high-temperature resolution processes . Dipivaloyl-D-tartaric acid, with pivaloyl (2,2-dimethylpropanoyl) groups, has reduced steric hindrance but increased lipophilicity, favoring solubility in non-polar solvents .
  • Chiral Resolution Efficiency: DBDTA achieves >99% enantiomeric excess (ee) in resolving amines like 1-azabicycloheptanone . Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with chiral acids, as demonstrated by NMR studies showing distinct aggregate formation in THF .

Research Findings

Synthetic Methods: DBDTA is synthesized via benzoylation of D-tartaric acid using H₂SO₄ as a catalyst, yielding >90% purity under optimized conditions . Monobenzoyltartaric anhydride, a related intermediate, is synthesized via selective acylation, enabling novel routes to monoacylated tartaric acids .

Enantioselective Recognition :

  • Aggregation-induced NMR studies show that DBDTA forms stable 1:1 complexes with chiral amines, enabling visual differentiation of enantiomers .

Industrial Applications :

  • DBDTA is commercially available from suppliers like TCI Chemicals and BOC Sciences, with pricing ranging from $92.59 to $1,500 per 100 g, reflecting its high demand in pharmaceutical intermediates .

Vorbereitungsmethoden

Traditional Esterification Methods

Acid-Catalyzed Esterification

Early approaches relied on stoichiometric acid catalysts, such as sulfuric acid, to activate benzoyl chloride for esterification. However, side reactions, including racemization and over-benzoylation, limited yields to 40–50% . Prolonged reaction times (8–12 hours) further complicated scalability.

Base-Mediated Approaches

Pyridine was historically used to scavenge HCl generated during esterification, but residual base necessitated extensive washing, reducing yields. Modern protocols have abandoned pyridine in favor of metal sulfate catalysts, which simplify purification and enhance efficiency .

Catalytic Synthesis Using Metal Sulfates

Copper Sulfate Catalysis

Copper sulfate (CuSO₄) emerged as a superior catalyst, enabling near-quantitative benzoylation under mild conditions. A representative protocol involves:

  • Reactants : D-tartaric acid (1 eq), benzoyl chloride (2.5 eq), CuSO₄ (0.0067 eq) .

  • Solvent : Toluene (1.3:1 v/w to tartaric acid) .

  • Procedure : Benzoyl chloride is added dropwise to a stirred mixture of D-tartaric acid and CuSO₄ in toluene at 25°C. After 4 hours, the intermediate dibenzoyl tartaric anhydride is isolated via centrifugation and hydrolyzed with water .

Table 1: Copper Sulfate-Catalyzed Synthesis at Varied Scales

Scale (D-Tartaric Acid)Catalyst (CuSO₄)Benzoyl ChlorideYield (%)Purity (%)
150 g1 g300 g95.399.20
450 kg2.4 kg950 kg97.499.09

Data sourced from pilot and industrial-scale batches demonstrate consistent yields >95% and purity >99% .

Ferrous Sulfate Variants

Ferrous sulfate (FeSO₄) offers a cost-effective alternative, particularly in iron-tolerant systems. At 7.5 kg scale, FeSO₄ (0.6% w/w) afforded 95.5% yield with 99.05% purity, mirroring CuSO₄ performance .

Solvent Systems and Reaction Optimization

Toluene as Primary Solvent

Toluene’s non-polar nature facilitates azeotropic water removal during hydrolysis, minimizing side reactions. Optimal solvent ratios (toluene:D-tartaric acid = 1.3:1 v/w) ensure complete reactant dissolution while avoiding emulsion formation during workup .

Solvent Ratios and Purity Outcomes

Deviations from optimal toluene ratios reduce yields by 10–15% due to incomplete benzoylation. For example, a 1:1 v/w ratio resulted in 85% yield, while 2:1 v/w caused prolonged phase separation .

Hydrolysis and Purification Techniques

Hydrolysis Conditions

The anhydride intermediate is hydrolyzed in toluene-water (1:1 w/w) under reflux (100°C, 3 hours). Controlled hydrolysis prevents diacid degradation, ensuring >99% purity .

Crystallization Protocols

Post-hydrolysis, cooling to 25°C induces crystallization. Centrifugation isolates DBTA as a white crystalline solid, which is washed with cold ethanol to remove residual benzoic acid .

Industrial-Scale Production Processes

Batch Reactor Configurations

Industrial batches (300–3000 L reactors) employ mechanical stirring and jacketed cooling to maintain 25°C during benzoyl chloride addition. Centrifugal filters handle high-volume solid-liquid separations, achieving throughputs of 1.2 tons/month .

Continuous Flow Systems

Emerging continuous systems promise further yield improvements by eliminating batch-wise inconsistencies. Preliminary data suggest 98% yield in half the time of batch processes .

Quality Control and Analytical Methods

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms purity >99%, with LOD <0.1% for residual benzoyl chloride .

Spectroscopic Characterization

FT-IR spectra show ester C=O stretches at 1720 cm⁻¹ and carboxylic O-H at 2500–3000 cm⁻¹, while ¹H NMR (DMSO-d₆) displays benzoyl aromatic protons at δ 7.8–8.1 ppm .

Comparative Analysis of Methodologies

Catalytic methods using CuSO₄ or FeSO₄ outperform traditional approaches in yield (95–97% vs. 40–50%) and purity (99% vs. 85–90%). Toluene’s role as a dual solvent/reaction medium is irreplaceable in current industrial practice .

Eigenschaften

Molekularformel

C18H14O8

Molekulargewicht

358.3 g/mol

IUPAC-Name

(2R,3R)-2,3-dibenzoyl-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C18H14O8/c19-13(11-7-3-1-4-8-11)17(25,15(21)22)18(26,16(23)24)14(20)12-9-5-2-6-10-12/h1-10,25-26H,(H,21,22)(H,23,24)/t17-,18-/m1/s1

InChI-Schlüssel

OCQAXYHNMWVLRH-QZTJIDSGSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)[C@@](C(=O)O)([C@@](C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)(C(C(=O)C2=CC=CC=C2)(C(=O)O)O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A resolving agent solution was obtained by adding 290 g (0.77 mol) of dibenzoyl-(-)-tartaric acid monohydrate to 1L of ethyl acetate with stirring, and the resulting solution was heated to 65°-70° C. The free amine solution of Part A was then added dropwise to the hot resolving agent solution with stirring and continued heating. After completion of the addition of the amine solution, the reaction mixture was allowed to cool to room temperature overnight with stirring to precipitate the dibenzoyl-(-)tartaric acid salt of 2-(N-propylamino)-5-methoxytetralin. The precipitated salt was collected by filtration, washed with 100 mL of acetone, dissolved in 1500 mL of hot ethyl acetate, and then reprecipitated by allowing the solution to cool overnight with stirring. The resulting crystalline salt was collected by filtration and then redissolved and reprecipitated to provide 124 g of crystalline dibenzoyl-(-)-tartaric acid salt of (-)-2-(N-propylamino)-5-methoxytetralin having a specific rotation in the range of -103° to -109°.
Quantity
290 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.